Lipophilicity (LogP) as a Determinant of Molecular Behavior and Solubility
A comparative analysis of calculated lipophilicity reveals a pronounced difference. 2,3-Dimethoxypropanenitrile has a calculated LogP of -0.963, indicating higher hydrophilicity [1]. In contrast, its regioisomer, 3,3-Dimethoxypropanenitrile, has a reported LogP of 0.04, which is more lipophilic . This difference of approximately 1.0 log unit can translate to a tenfold difference in partition coefficient between octanol and water.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: -0.963 (Calculated) [1] |
| Comparator Or Baseline | 3,3-Dimethoxypropanenitrile; LogP: 0.04 |
| Quantified Difference | ΔLogP ≈ -1.00 |
| Conditions | Computational prediction models |
Why This Matters
For medicinal chemists and researchers in drug discovery, this differential LogP value is a critical selector for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as a more hydrophilic compound will have different solubility and membrane permeability profiles.
- [1] Enamine LLC. (n.d.). 2,3-Dimethoxypropanenitrile (EN300-129361). Chembase.cn. Retrieved April 22, 2026, from http://www.chembase.cn/substance-529075.html View Source
